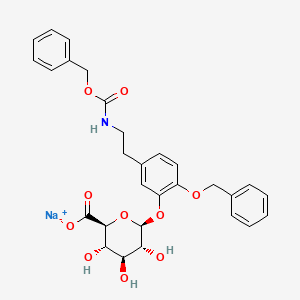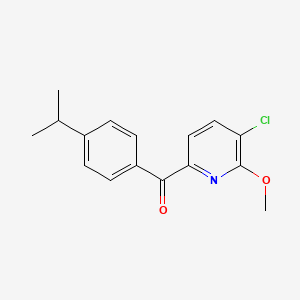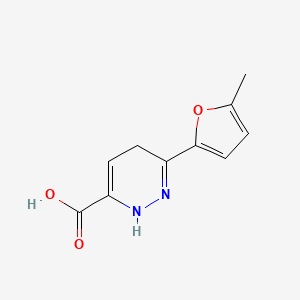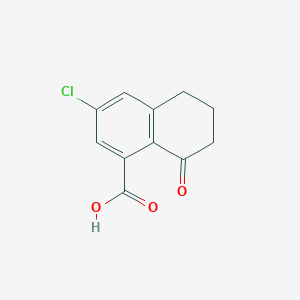
Trimethylsilylmethyl morpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilylmethyl morpholine-3-carboxylate is a chemical compound with the molecular formula C9H19NO3Si and a molecular weight of 217.34 g/mol . It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical applications. The compound is known for its unique structural features, which include a trimethylsilyl group attached to a morpholine ring via a carboxylate linkage.
準備方法
The synthesis of trimethylsilylmethyl morpholine-3-carboxylate typically involves the reaction of morpholine-3-carboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Trimethylsilylmethyl morpholine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds. This reaction often occurs under mild conditions to preserve the integrity of the morpholine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized morpholine compounds.
科学的研究の応用
Trimethylsilylmethyl morpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound’s stability and reactivity make it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in drug discovery and development.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
作用機序
The mechanism of action of trimethylsilylmethyl morpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s trimethylsilyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity.
For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes, leading to cell lysis and death. In anticancer research, its derivatives may inhibit key signaling pathways involved in cell proliferation and survival, inducing apoptosis in cancer cells .
類似化合物との比較
Trimethylsilylmethyl morpholine-3-carboxylate can be compared with other similar compounds, such as:
Trimethylsilyl morpholine: This compound lacks the carboxylate group, making it less reactive in certain chemical reactions.
Morpholine-3-carboxylate: This compound lacks the trimethylsilyl group, resulting in different physical and chemical properties.
Trimethylsilyl ethyl morpholine: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the morpholine ring, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications .
特性
分子式 |
C9H19NO3Si |
|---|---|
分子量 |
217.34 g/mol |
IUPAC名 |
trimethylsilylmethyl morpholine-3-carboxylate |
InChI |
InChI=1S/C9H19NO3Si/c1-14(2,3)7-13-9(11)8-6-12-5-4-10-8/h8,10H,4-7H2,1-3H3 |
InChIキー |
FXUCINLGGJUUIB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)COC(=O)C1COCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B13867346.png)

![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)


![3-(4-Bromophenyl)sulfonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13867382.png)








